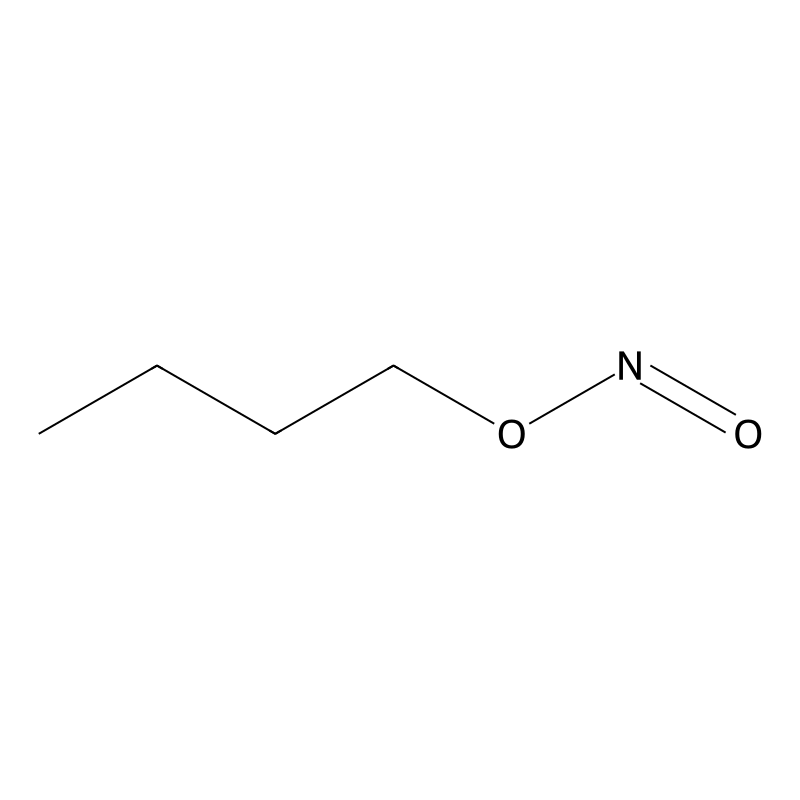Butyl nitrite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Butyl nitrite is an organic compound with the chemical formula CH₃(CH₂)₃ONO. It belongs to the class of alkyl nitrites and is primarily synthesized from n-butanol. This compound appears as a yellow oily liquid with a characteristic pleasant odor, and it is slightly soluble in water while being less dense than water. Notably, butyl nitrite is highly flammable and can form explosive mixtures with air, making it a hazardous substance in various environments .
Butyl nitrite is a substance of concern due to its potential health risks:
- Inhalation Hazards: Breathing butyl nitrite can irritate the respiratory tract, causing coughing, wheezing, and shortness of breath [].
- Methemoglobinemia: High exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and blue-colored skin [].
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified butyl nitrite in Group 3, meaning there is not enough evidence to classify it as a human carcinogen []. However, further research is needed.
Historical Use in Medical Research:
Butyl nitrite, like its close relative amyl nitrite, was once explored in medical research for its vasodilatory properties, meaning its ability to relax blood vessels and increase blood flow. In the late 19th century, researchers investigated its potential use in treating angina pectoris, a chest pain caused by reduced blood flow to the heart []. However, the discovery of safer and more effective medications like nitroglycerin in the early 20th century led to the abandonment of butyl nitrite for this purpose [].
Current Research Applications:
While not commonly used in contemporary research, butyl nitrite still finds some niche applications in specific scientific fields:
- Organic Chemistry: Butyl nitrite serves as an intermediate in the synthesis of other organic compounds, particularly aliphatic nitrites []. These synthesized nitrites can be used in various applications, such as pharmaceutical development and material science.
- Environmental Studies: Researchers occasionally utilize butyl nitrite to mimic atmospheric pollution or study its potential environmental impact []. This involves controlled laboratory settings to assess its interactions with other chemicals or its effects on specific organisms.
Butyl nitrite undergoes several chemical transformations, particularly in biological systems and under acidic conditions. In acidic water, it predominantly converts to butanol, nitrite, and nitrate. In whole blood, the primary products are butanol, nitrate, and methemoglobin. Additionally, butyl nitrite can react with thiols such as cysteine, leading to thiol nitrosation reactions .
Key Reactions:- Hydrolysis: Butyl nitrite can hydrolyze to produce butanol and nitrous acid.
- Nitrosation: It participates in nitrosation reactions that can modify amino acids and proteins.
- Oxidation: It acts as both an oxidizing and reducing agent depending on the reaction conditions .
Butyl nitrite has various applications beyond its recreational use:
- Recreational Use: Commonly marketed as "poppers" for their psychoactive effects.
- Industrial Uses: Employed in the production of certain chemicals and as a solvent.
- Medical Research: Studied for its potential therapeutic effects in cardiovascular treatments due to its vasodilatory properties .
Research indicates that butyl nitrite interacts with various biological molecules:
- Protein Interactions: It forms S-nitrosothiols through interactions with thiol-containing proteins, which may influence cellular signaling pathways.
- Methemoglobin Formation: High levels of butyl nitrite can lead to the formation of methemoglobin, impairing oxygen transport in the blood .
- Cellular Effects: Studies show that it can deplete adenosine triphosphate levels in cells, indicating potential cytotoxic effects at elevated concentrations .
Butyl nitrite shares similarities with other alkyl nitrites but exhibits unique properties:
| Compound Name | Formula | Unique Properties |
|---|---|---|
| Ethyl Nitrite | C₂H₅ONO | More volatile; used similarly but less potent. |
| Isoamyl Nitrite | C₅H₁₁ONO | Often used in food flavoring; less recreational use. |
| tert-Butyl Nitrite | C₄H₉ONO | Used primarily in organic synthesis; more stable. |
Uniqueness of Butyl Nitrite
Butyl nitrite is particularly noted for its strong recreational appeal due to its rapid action and significant effects on smooth muscle relaxation compared to other alkyl nitrites like ethyl or isoamyl nitrites .
Physical Description
XLogP3
Boiling Point
UNII
GHS Hazard Statements
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]
MeSH Pharmacological Classification
Pictograms


Flammable;Acute Toxic








